molecular formula C19H17NO4 B12938839 2-Oxo-2-(o-tolylamino)ethyl 2H-chromene-3-carboxylate

2-Oxo-2-(o-tolylamino)ethyl 2H-chromene-3-carboxylate

Cat. No.: B12938839
M. Wt: 323.3 g/mol
InChI Key: ITDYAYMCRSGLDU-UHFFFAOYSA-N
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Description

2-Oxo-2-(o-tolylamino)ethyl 2H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(o-tolylamino)ethyl 2H-chromene-3-carboxylate typically involves the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with o-toluidine under specific conditions. One common method involves heating a mixture of ethyl 2-oxo-2H-chromene-3-carboxylate and o-toluidine in the presence of a suitable solvent, such as ethanol, under reflux conditions for several hours. The reaction mixture is then cooled, and the resulting precipitate is filtered, washed, and dried to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors and other advanced techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(o-tolylamino)ethyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted chromene derivatives.

Scientific Research Applications

2-Oxo-2-(o-tolylamino)ethyl 2H-chromene-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of new materials, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Oxo-2-(o-tolylamino)ethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or interact with cellular receptors to induce specific biological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-oxo-2H-chromene-3-carboxylate: A closely related compound with similar chemical structure and properties.

    2-Oxo-2H-chromene-3-carbonitrile: Another chromene derivative with distinct chemical and biological properties.

    Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate: Known for its selective inhibition of certain enzymes.

Uniqueness

2-Oxo-2-(o-tolylamino)ethyl 2H-chromene-3-carboxylate stands out due to its unique combination of the chromene core and the o-tolylamino group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

[2-(2-methylanilino)-2-oxoethyl] 2H-chromene-3-carboxylate

InChI

InChI=1S/C19H17NO4/c1-13-6-2-4-8-16(13)20-18(21)12-24-19(22)15-10-14-7-3-5-9-17(14)23-11-15/h2-10H,11-12H2,1H3,(H,20,21)

InChI Key

ITDYAYMCRSGLDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)COC(=O)C2=CC3=CC=CC=C3OC2

Origin of Product

United States

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